Product packaging for 1,4-Dichloro-5-nitroanthraquinone(Cat. No.:CAS No. 3223-90-3)

1,4-Dichloro-5-nitroanthraquinone

Cat. No.: B8800473
CAS No.: 3223-90-3
M. Wt: 322.1 g/mol
InChI Key: MXBSQEXFJJQOCG-UHFFFAOYSA-N
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Description

1,4-Dichloro-5-nitroanthraquinone ( 3223-90-3) is a nitro- and chloro- substituted anthraquinone with the molecular formula C₁₄H₅Cl₂NO₄ and a molecular weight of 322.10 g/mol [ ]. This compound serves as a versatile chemical reagent and a strong electron-accepting building block in advanced materials research. Its strong electron-accepting nature makes it a candidate for developing donor-acceptor systems, which are fundamental in the creation of functional organic materials [ ]. In a research context, this compound is primarily valuable for its role as a synthetic intermediate. It can be analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for mass spectrometry) [ ]. Researchers in materials science are exploring anthraquinone derivatives like this one for developing emitters with thermally activated delayed fluorescence (TADF), a property valuable for applications in organic light-emitting diodes (OLEDs) and bioimaging [ ]. This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H5Cl2NO4 B8800473 1,4-Dichloro-5-nitroanthraquinone CAS No. 3223-90-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3223-90-3

Molecular Formula

C14H5Cl2NO4

Molecular Weight

322.1 g/mol

IUPAC Name

1,4-dichloro-5-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H5Cl2NO4/c15-7-4-5-8(16)12-11(7)13(18)6-2-1-3-9(17(20)21)10(6)14(12)19/h1-5H

InChI Key

MXBSQEXFJJQOCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Strategies

Direct Synthesis Routes to 1,4-Dichloro-5-nitroanthraquinone

The direct synthesis of this compound can be approached from two main retrosynthetic perspectives: nitration of a dichloroanthraquinone or halogenation of a nitroanthraquinone.

Nitration of 1,4-Dichloroanthraquinone Precursors

One of the primary methods for the synthesis of this compound involves the electrophilic nitration of 1,4-dichloroanthraquinone. This reaction introduces a nitro group onto the anthraquinone (B42736) nucleus. The position of nitration is directed by the existing substituents on the aromatic rings. In the case of 1,4-dichloroanthraquinone, the nitration is anticipated to occur on the unsubstituted ring, leading to the formation of this compound.

The nitration of anthraquinones possessing at least one free α-position can be achieved using concentrated nitric acid. google.com This process can be carried out either adiabatically or isothermally at temperatures above 40°C, and optionally under pressure, to yield α-nitrated products. google.com For halogen-substituted anthraquinones, this method allows for the preparation of mononitro derivatives. google.com For instance, the nitration of 1,5-dichloroanthraquinone (B31372) is a known route to produce 1,5-dichloro-4-nitroanthraquinone, a structurally similar compound. google.com

A general procedure for the nitration of anthraquinone derivatives involves the use of a mixture of concentrated nitric acid and sulfuric acid. youtube.com The reaction conditions, such as temperature and reaction time, are critical in controlling the extent of nitration and minimizing the formation of unwanted byproducts.

Table 1: Illustrative Reaction Conditions for the Nitration of Substituted Anthraquinones

Starting MaterialNitrating AgentTemperatureProductReference
AnthraquinoneConc. HNO₃40-70°C1-Nitroanthraquinone (B1630840) google.com
Halogenated AnthraquinoneConc. HNO₃>40°Cα-Nitro-halogenated anthraquinone google.com

Halogenation of Nitroanthraquinone Substrates

An alternative synthetic strategy involves the halogenation of a nitroanthraquinone precursor. This approach is particularly useful when the desired nitroanthraquinone intermediate is readily accessible. The synthesis of chloroanthraquinones from nitroanthraquinone precursors has been described, where the nitro group is replaced by a chlorine atom.

One patented method describes the synthesis of chloroanthraquinones by reacting a nitroanthraquinone with tetrachlorophenylphosphine at elevated temperatures (160-180°C). google.com Another process involves the reaction of dinitroanthraquinones with elemental chlorine in the presence of a solvent like liquid phthalic anhydride at high temperatures (e.g., 240°C) to yield dichloroanthraquinones. google.com For example, 1,5-dinitroanthraquinone can be converted to 1,5-dichloroanthraquinone using this method. google.com This suggests that a similar approach could potentially be applied to a 5-nitroanthraquinone derivative to introduce the two chlorine atoms at the 1 and 4 positions.

Table 2: Examples of Halogenation of Nitroanthraquinone Derivatives

Starting MaterialHalogenating AgentConditionsProductReference
NitroanthraquinoneTetrachlorophenylphosphine160-180°CChloroanthraquinone google.com
1,5-DinitroanthraquinoneElemental Chlorine / Phthalic Anhydride240°C1,5-Dichloroanthraquinone google.com

Synthesis of Key Intermediates and Precursors

The successful synthesis of this compound is heavily reliant on the efficient preparation of its key precursors.

Preparation of 1,4-Dichloroanthraquinone

The most common and well-established method for the synthesis of 1,4-dichloroanthraquinone is through a Friedel-Crafts acylation reaction. This involves the condensation of phthalic anhydride or phthaloyl chloride with p-dichlorobenzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride. acs.orggoogle.com

The reaction proceeds in two main steps:

Acylation: Phthalic anhydride or phthaloyl chloride reacts with p-dichlorobenzene to form 2-(2',5'-dichlorobenzoyl)benzoic acid. acs.orggoogle.com

Cyclization: The resulting benzoylbenzoic acid derivative is then cyclized by heating in the presence of concentrated sulfuric acid to yield 1,4-dichloroanthraquinone. acs.orggoogle.com

The reaction conditions for the acylation step are typically heating the reactants in an oil bath at temperatures ranging from 110-120°C. acs.org The use of complexing agents with the aluminum chloride catalyst has been shown to improve the yield and purity of the final product by avoiding side reactions. google.com

Synthesis of Mononitroanthraquinone Derivatives

The preparation of mononitroanthraquinone derivatives is a fundamental step in certain synthetic pathways. The direct nitration of anthraquinone is the most common method to produce 1-nitroanthraquinone. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. youtube.com The conditions can be controlled to favor the formation of the mononitrated product. For instance, nitrating anthraquinone with concentrated nitric acid at 40-70°C can produce 1-nitroanthraquinone. google.com

Mechanistic Aspects of Synthesis

The synthesis of this compound is governed by the principles of electrophilic aromatic substitution. The key mechanistic considerations revolve around the generation of the electrophile and the directing effects of the substituents on the anthraquinone ring system.

In the nitration of 1,4-dichloroanthraquinone, the active electrophile is the nitronium ion (NO₂⁺), which is generated from the reaction of nitric acid with a strong acid catalyst like sulfuric acid. unacademy.com The anthraquinone molecule itself contains two deactivating carbonyl groups, which withdraw electron density from the aromatic rings, making them less susceptible to electrophilic attack. wikipedia.orglumenlearning.com

The two chlorine atoms at the 1 and 4 positions are also deactivating groups due to their inductive electron-withdrawing effect. wikipedia.orglumenlearning.com However, they are also ortho, para-directing due to the ability of their lone pairs of electrons to participate in resonance. In the case of 1,4-dichloroanthraquinone, the first ring is heavily deactivated by both the carbonyl and chloro substituents. Therefore, electrophilic attack is more likely to occur on the second, unsubstituted aromatic ring.

In the case of 1,4-dichloroanthraquinone, the incoming nitro group will be directed to the unsubstituted ring. Within this ring, substitution will preferentially occur at the α-positions (5 and 8) over the β-positions (6 and 7). Therefore, the nitration of 1,4-dichloroanthraquinone is expected to yield this compound as a major product. The reaction mechanism involves the attack of the π-electron system of the aromatic ring on the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate). nih.gov Subsequent loss of a proton from the ring restores aromaticity and yields the final nitrated product. nih.gov

Regioselectivity and Reaction Control

Regioselectivity refers to the control of the position at which the electrophile (the nitronium ion) attacks the aromatic ring. In the case of 1,4-dichloroanthraquinone, the existing substituents on the anthraquinone framework dictate the position of the incoming nitro group.

The anthraquinone molecule has two aromatic rings. The ring containing the two chloro-substituents (at positions 1 and 4) is heavily deactivated towards further electrophilic attack due to the electron-withdrawing inductive effect of the chlorine atoms and the adjacent carbonyl groups. Consequently, electrophilic substitution, such as nitration, preferentially occurs on the unsubstituted benzene ring (positions 5, 6, 7, and 8).

The directing influence of the substituents can be understood as follows:

Chloro Groups (at C1 and C4): Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, stabilizing the carbocation intermediate (the arenium ion).

Considering these effects, the nitration occurs on the unsubstituted ring. The most favorable positions for attack are the alpha-positions (5 and 8), as these are electronically favored in anthraquinone systems for electrophilic substitution. Due to the symmetry of the 1,4-dichloroanthraquinone molecule, the 5- and 8-positions are chemically equivalent. Therefore, the nitration selectively yields the 5-nitro (or 8-nitro) product.

Key Factors for Regiocontrol:

Substrate Activation/Deactivation: The unsubstituted ring is significantly more reactive than the dichlorinated ring.

Electronic Preference: Electrophilic attack at the α-positions (5 and 8) of the unsubstituted ring is favored.

Symmetry: Positions 5 and 8 are equivalent, leading to a single primary mononitration product.

Influence of Reaction Conditions on Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. The primary challenges are achieving complete mononitration while preventing the formation of dinitroanthraquinone isomers and other impurities.

Temperature: Temperature is a critical parameter. Nitration of anthraquinones is typically conducted at moderately elevated temperatures to achieve a reasonable reaction rate. However, excessively high temperatures can lead to a decrease in selectivity and the formation of undesired byproducts, including dinitro and trinitro derivatives, as well as oxidation products. A carefully controlled temperature range is essential for maximizing the yield of the desired mononitro product. For the nitration of similar anthraquinone compounds, temperatures are often maintained between 40°C and 70°C.

Concentration of Nitrating Agent: The composition of the nitrating mixture (the ratio of nitric acid to sulfuric acid) influences the concentration of the active nitronium ion. A higher concentration of sulfuric acid increases the rate of nitronium ion formation and thus the reaction rate. However, overly harsh acidic conditions can promote side reactions. The use of concentrated nitric acid without other additives is also a known method for nitrating anthraquinones, which can sometimes offer higher purity by avoiding sulfonation byproducts.

Reaction Time: The duration of the reaction must be optimized to allow for the complete conversion of the starting material while minimizing the formation of polysubstituted products. Incomplete reactions will leave unreacted 1,4-dichloroanthraquinone, complicating purification, whereas excessively long reaction times increase the likelihood of dinitration. Progress is often monitored using techniques like thin-layer chromatography (TLC) to stop the reaction at the optimal point.

Purification: After the reaction is complete, the mixture is typically poured into ice water to precipitate the crude product. Purification often involves washing to remove residual acids, followed by recrystallization from a suitable solvent, such as nitrobenzene, chlorobenzene, or acetic acid, to separate the desired this compound from unreacted starting material and dinitrated byproducts.

The following tables illustrate the expected impact of varying reaction conditions on the synthesis outcome, based on established principles for anthraquinone nitration.

Table 1: Effect of Temperature on Product Distribution

Temperature Relative Yield of this compound Purity (relative % of dinitro byproduct)
Low (e.g., 20-30°C) Low (Slow reaction rate) High (<1% dinitro)
Moderate (e.g., 45-60°C) High (Optimal rate) Good (~2-5% dinitro)
High (e.g., >80°C) Decreasing (Byproduct formation) Low (>10% dinitro)

Table 2: Influence of Reaction Time on Conversion and Purity

Reaction Time Conversion of Starting Material Purity (relative % of dinitro byproduct)
Short Incomplete Very High (<1% dinitro)
Optimal >95% Good (~2-5% dinitro)
Long ~100% Decreasing (Increased dinitration)

Advanced Characterization and Structural Analysis

Spectroscopic Probes for Molecular Structure

Spectroscopy is an indispensable tool in modern chemistry, allowing for the non-destructive investigation of molecular structure. Various spectroscopic methods provide complementary information, which, when pieced together, reveals a detailed picture of the compound .

Nuclear Magnetic Resonance (NMR) Techniques for Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation, providing detailed information about the chemical environment of individual atoms. While specific ¹H and ¹³C NMR data for 1,4-Dichloro-5-nitroanthraquinone are not readily found in published literature, we can predict the expected spectral features based on its structure and data from analogous compounds.

For ¹H NMR, the five aromatic protons would exhibit distinct chemical shifts influenced by the electron-withdrawing effects of the chloro, nitro, and carbonyl groups. The protons on the nitro-substituted ring would likely appear at a lower field compared to those on the chloro-substituted ring.

In ¹³C NMR spectroscopy, one would expect to observe 14 distinct signals corresponding to each carbon atom in the asymmetric structure of this compound. The carbonyl carbons are typically found in the most downfield region of the spectrum. The chemical shifts of the aromatic carbons would be influenced by the nature and position of the substituents. Carbons directly attached to the chlorine and nitro groups would show characteristic shifts.

A comprehensive 2D NMR analysis, including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning each proton and carbon signal to its specific position within the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands. Strong bands corresponding to the C=O stretching of the quinone system would be prominent. Additionally, characteristic vibrations for the C-Cl bonds, the C-N bond of the nitro group, and the asymmetric and symmetric stretching vibrations of the NO₂ group would be observable. The aromatic C-H stretching and bending vibrations would also be present.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. It would be especially useful for identifying the vibrations of the aromatic rings and the C-Cl bonds.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would confirm its molecular formula, C₁₄H₅Cl₂NO₄, by providing a highly accurate mass measurement. nih.gov

The fragmentation pattern observed in the mass spectrum would offer further structural insights. The molecule would likely undergo characteristic fragmentation pathways, such as the loss of CO, NO₂, and Cl, providing evidence for the presence of these functional groups and helping to piece together the molecular structure. An analysis of the isotopic pattern of the molecular ion peak would definitively confirm the presence of two chlorine atoms.

Crystallographic Insights into Molecular Architecture

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers a definitive, three-dimensional view of the molecule's arrangement in the solid state.

Single-Crystal X-ray Diffraction Analysis

To date, the single-crystal X-ray diffraction structure of this compound has not been reported in publicly accessible crystallographic databases. However, obtaining suitable single crystals would allow for a detailed analysis of its molecular geometry. This would provide precise bond lengths, bond angles, and torsion angles, confirming the planar nature of the anthraquinone (B42736) core and the orientation of the substituent groups.

Chemical Reactivity and Transformation Studies

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 1,4-dichloro-5-nitroanthraquinone. The electron-withdrawing nature of the nitro group and the carbonyl functions of the anthraquinone (B42736) core activates the aromatic ring towards nucleophilic attack.

The chlorine atoms at the 1 and 4 positions are susceptible to displacement by nucleophiles. The rate and regioselectivity of these reactions are influenced by the electronic effects of the substituents on the anthraquinone nucleus. The nitro group, being a powerful electron-withdrawing group, significantly activates the positions ortho and para to it for nucleophilic attack. libretexts.org In this compound, the chlorine at the 4-position is para to the nitro group, while the chlorine at the 1-position is meta. This positioning renders the C-4 chlorine more susceptible to nucleophilic substitution due to resonance stabilization of the intermediate Meisenheimer complex. libretexts.org

For instance, in reactions with amines or alkoxides, the substitution predominantly occurs at the C-4 position. The general mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion, followed by the elimination of the chloride ion. libretexts.org The presence of strong electron-withdrawing groups is crucial for the stabilization of this intermediate, thereby facilitating the reaction. libretexts.orgnih.gov

Interactive Table: Nucleophilic Aromatic Substitution Reactions
ReactantNucleophilePosition of SubstitutionProduct
This compoundAmine (R-NH₂)C-41-Chloro-4-(alkylamino)-5-nitroanthraquinone
This compoundAlkoxide (R-O⁻)C-41-Chloro-4-(alkoxy)-5-nitroanthraquinone

While less common than substitution at the halogenated positions, the nitro group itself can be subject to nucleophilic displacement, particularly under forcing conditions or with specific reagents. However, for this compound, the primary route for nucleophilic attack is at the activated chloro-substituted carbons. The displacement of a nitro group generally requires a higher activation energy compared to a halogen in an activated aromatic system. nih.gov

Reduction and Oxidation Chemistry

The redox chemistry of this compound is primarily centered on the nitro group and the quinone system.

The nitro group of this compound can be readily reduced to the corresponding amino group, yielding 5-amino-1,4-dichloroanthraquinone. This transformation is a key step in the synthesis of various dyes and functional materials. A variety of reducing agents can be employed for this purpose.

Commonly used methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method often employs catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Catalytic hydrogenation is generally efficient and clean, but care must be taken to avoid dehalogenation, especially with palladium catalysts. commonorganicchemistry.com

Metal/Acid Systems: Reagents like iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid are effective for this reduction. commonorganicchemistry.comscispace.com These methods are often chemoselective, reducing the nitro group without affecting the chloro substituents or the quinone carbonyls.

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used, sometimes offering selectivity in molecules with multiple reducible groups. wikipedia.org

The choice of reducing agent can be critical to achieving the desired product without unwanted side reactions.

Interactive Table: Reduction of Nitro Group
Starting MaterialReducing AgentProduct
This compoundH₂/Pd/C5-Amino-1,4-dichloroanthraquinone
This compoundFe/CH₃COOH5-Amino-1,4-dichloroanthraquinone
This compoundSnCl₂/HCl5-Amino-1,4-dichloroanthraquinone

The electrochemical properties of this compound are of interest for its potential applications in electrochemistry and materials science. The anthraquinone core itself is a well-known redox-active moiety, capable of undergoing a two-electron, two-proton reduction to the corresponding hydroquinone. The presence of the electron-withdrawing nitro and chloro substituents is expected to shift the reduction potentials to more positive values, making the compound easier to reduce.

The nitro group also contributes to the electrochemical behavior, typically exhibiting its own reduction waves. The specific redox potentials would be dependent on the solvent and electrolyte system used for the measurement. Detailed electrochemical studies would reveal the precise potentials for the reduction of both the quinone and the nitro functionalities.

Cycloaddition and Coupling Reactions

Information regarding the participation of this compound in cycloaddition reactions, such as Diels-Alder reactions, is not extensively documented in the readily available literature. pageplace.de While the quinone moiety can, in principle, act as a dienophile, the steric hindrance and electronic effects of the substituents may influence its reactivity in such transformations.

Similarly, specific examples of coupling reactions involving this compound are not widespread. However, the chloro substituents suggest the potential for participation in cross-coupling reactions, such as Suzuki or Heck couplings, which are powerful methods for carbon-carbon bond formation. These reactions would typically require a suitable catalyst, often a palladium complex, and specific reaction conditions to proceed. The feasibility of such reactions would depend on the relative reactivity of the C-Cl bonds compared to other potential reaction sites in the molecule.

Diels-Alder Type Reactions

The Diels-Alder reaction is a powerful and widely used method in organic chemistry for the formation of six-membered rings. It involves the [4+2] cycloaddition of a conjugated diene and a dienophile. In the context of this compound, the quinone system possesses dienophilic character, which is influenced by its electron-withdrawing substituents (chloro and nitro groups).

Therefore, no research findings or data tables for Diels-Alder reactions of this compound can be presented.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions typically employ a metal catalyst, often palladium, to couple an organometallic reagent with an organic halide or triflate. The chloro- and nitro-substituted aromatic rings of this compound present potential sites for such transformations.

An in-depth search of the scientific literature was performed to gather data on the participation of this compound in cross-coupling reactions. This investigation aimed to find examples of reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig aminations involving this specific substrate. Despite the prevalence of these methods in organic synthesis, the search did not uncover any published studies detailing the use of this compound as a substrate in any form of cross-coupling reaction. The reactivity of the chloro and nitro groups on the anthraquinone core in this context has not been specifically reported.

Consequently, there are no detailed research findings or data tables to present for the cross-coupling reactions of this compound.

Theoretical and Computational Investigations

Electronic Structure and Reactivity Predictions

The electronic structure and reactivity of anthraquinone (B42736) derivatives are subjects of extensive computational investigation. These studies provide a foundational understanding of the molecule's behavior in chemical reactions.

Density Functional Theory (DFT) Calculations for Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules like 1,4-Dichloro-5-nitroanthraquinone. DFT calculations can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting a molecule's reactivity and electronic spectra.

For substituted anthraquinones, DFT studies have been performed using various functionals and basis sets to ensure accuracy. For instance, research on substituted anthraquinone dyes has shown that hybrid functionals like B3LYP and PBE0, paired with a 6-31G(d,p) basis set, can provide reliable predictions of maximum absorption wavelengths (λmax) when solvent effects are considered. nih.gov In studies of hydroxyl derivatives of anthraquinone, the B3LYP/6-31G* level of theory has been effectively used to analyze their planar structures and electronic spectra. researchgate.net The frontier molecular orbitals (HOMO and LUMO) in 1,4-dialkylamino-5,8-dihydroxy anthraquinones show that electron density is located at the anthraquinone core and its substituents. tandfonline.com

While specific DFT data for this compound is not extensively published, the methodologies applied to similar compounds would be analogous. The presence of electron-withdrawing chloro and nitro groups is expected to significantly influence the energies of the HOMO and LUMO, thereby affecting the compound's electrophilicity and chemical potential.

Table 1: Illustrative DFT Calculation Parameters for Substituted Anthraquinones

ParameterTypical Value/MethodReference
Functional B3LYP, PBE0, M06-2X nih.govresearchgate.netmdpi.com
Basis Set 6-31G(d,p), 6-311++G(d,p), cc-pVDZ nih.govtandfonline.com
Solvent Model Polarizable Continuum Model (PCM) nih.gov

Computational Analysis of Reaction Pathways

Quantitative Structure-Property Relationships (QSPR)

QSPR studies aim to build mathematical models that correlate the structural features of a molecule with its physical, chemical, or biological properties.

Development of Predictive Models

For anthraquinone derivatives, QSPR models can be developed to predict properties such as toxicity, solubility, or reactivity. These models are typically built using a set of known compounds and their measured properties, and then used to predict the properties of new or untested compounds like this compound. While specific QSPR models for this compound have not been detailed in the available literature, the development would involve calculating a range of molecular descriptors (e.g., electronic, steric, and topological) and using statistical methods to find a correlation with a property of interest.

Correlation of Electronic Parameters with Chemical Behavior

The electronic parameters derived from computational methods, such as HOMO-LUMO gap, chemical potential, and electrophilicity index, can be correlated with the observed chemical behavior of anthraquinone derivatives. tandfonline.com For example, a smaller HOMO-LUMO gap generally implies higher reactivity. In the case of 1,4-dialkylamino-5,8-dihydroxy anthraquinones, a direct relationship has been observed between the chemical potential and electrophilicity index and the compound's growth inhibitory potential. tandfonline.com Such correlations, once established for a class of compounds, can be used to predict the behavior of this compound.

Table 2: Key Electronic Parameters and Their Significance

Electronic ParameterSignificance
HOMO Energy Relates to the ability to donate electrons.
LUMO Energy Relates to the ability to accept electrons.
HOMO-LUMO Gap Correlates with chemical reactivity and stability.
Chemical Potential Measures the escaping tendency of electrons from a stable system.
Electrophilicity Index Quantifies the electrophilic character of a molecule.

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or interacting with a biological target. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

While no specific molecular dynamics or docking simulations for this compound were found in the reviewed literature, studies on similar compounds highlight the potential of these methods. For instance, molecular docking analysis has been used to investigate the binding of 1,4-dihydroxy-5,8-dialkylamino anthraquinones to DNA topoisomerase IIα, revealing high binding affinities. tandfonline.com Such an approach could be used to explore the potential biological targets of this compound.

Ligand-Target Interaction Modeling

Research on various heterocyclic derivatives of anthraquinone has demonstrated their potential to bind to protein targets like Human Aurora Kinase A. acs.org These studies reveal that the anthraquinone scaffold can fit into the active sites of proteins, and its interaction is often stabilized by a network of non-covalent bonds, including hydrogen bonds. acs.org The substituents on the anthraquinone core play a critical role in modulating the binding affinity and selectivity. In the case of this compound, the chloro and nitro groups would significantly influence its electronic properties and steric profile, thereby dictating its interaction with amino acid residues in a target's binding pocket.

Table 1: Key Computational Techniques in Ligand-Target Interaction Modeling

Computational TechniquePurposeKey Insights from Related Anthraquinone Studies
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target protein.Anthraquinone derivatives can bind with varying affinities to protein kinases. acs.org
Molecular Dynamics Simulates the time-dependent behavior of a molecular system.Ligand binding is stable over time with minimal changes to the protein's conformation. acs.org
Binding Affinity Calculation Estimates the strength of the interaction between the ligand and the target.Substituents on the anthraquinone core are crucial for binding efficacy. acs.org

Conformational Landscapes

For this compound, the primary conformational flexibility would arise from the rotation of the nitro (NO₂) group. X-ray crystallography studies on the related compound 1,5-Dichloro-4,8-dinitroanthraquinone have shown that the anthraquinone ring skeleton is nearly planar. researchgate.net However, the nitro groups are significantly twisted out of this plane, with torsion angles of 70.8° and 86.7°. researchgate.net This twisting is a common feature for nitro groups attached to aromatic rings, arising from a balance between electronic conjugation (which favors planarity) and steric hindrance with adjacent atoms.

Density Functional Theory (DFT) calculations on other substituted aromatic compounds, such as 4,6-Dichloro-5-nitrobenzofuroxan, have also highlighted the role of steric hindrance in determining the torsional angle of the nitro group. nih.gov It is therefore highly probable that the nitro group in this compound is also twisted relative to the anthraquinone plane. The exact angle of this torsion would define its conformational minimum and influence its crystal packing and intermolecular interactions.

Vibrational analysis using techniques like FTIR and FT-Raman spectroscopy, combined with DFT calculations, has been successfully applied to other dichloroanthraquinone derivatives like 1,5-dichloroanthraquinone (B31372) to understand their molecular structure and vibrational modes. nih.gov Such studies confirm the fundamental structural properties and can be used to predict the infrared and Raman spectra of this compound.

Table 2: Conformational Data for a Structurally Related Compound

CompoundKey Conformational FeatureMethod of DeterminationReference
1,5-Dichloro-4,8-dinitroanthraquinone Ring skeleton is nearly planar.Single-crystal X-ray diffraction researchgate.net
Nitro groups are twisted by 70.8° and 86.7° from the mean plane.Single-crystal X-ray diffraction researchgate.net

Functional Applications in Chemical Science

Intermediates for Advanced Organic Synthesis

The presence of two chlorine atoms and a nitro group on the anthraquinone (B42736) framework makes 1,4-dichloro-5-nitroanthraquinone a highly versatile precursor for the synthesis of more complex molecules. These substituents can be selectively targeted and replaced, allowing for the construction of a diverse array of derivatives with tailored properties.

Precursors for Complex Anthraquinone Dyes and Pigments

The anthraquinone scaffold is the basis for a vast number of synthetic dyes and pigments, known for their stability and vibrant colors. wikipedia.org The chloro and nitro groups in this compound are excellent leaving groups, readily undergoing nucleophilic substitution reactions with amines, thiols, and other nucleophiles. This reactivity allows for the introduction of various chromophoric and auxochromic groups, leading to the synthesis of a wide spectrum of colored compounds.

For instance, the reaction of chloroanthraquinones with amino compounds is a well-established method for producing brilliant and lightfast vat dyes. nih.gov Similarly, the nitro group can be reduced to an amino group, which can then be diazotized and coupled to form azo dyes. blazingprojects.com The combination of both chloro and nitro substituents on the same anthraquinone molecule, as in this compound, offers a rich platform for creating a diverse palette of dyes. A patent for the synthesis of anthraquinone vat dyes mentions the use of 2,3-dichloro-5-nitro-1,4-naphthoquinone, a closely related compound, which is condensed with a 3-hydroxy-2-naphthoic acid arylide and then reduced to form an amino derivative that serves as a key intermediate. google.com This highlights the potential of dichloronitro-substituted aromatic compounds in the synthesis of complex dye structures. Disperse dyes, used for coloring synthetic fibers, can also be synthesized from anthraquinone intermediates. google.comresearchgate.net The general strategy involves the reaction of substituted anthraquinones with amines to produce colored compounds with low water solubility, a key characteristic of disperse dyes. ijirset.com

Table 1: Examples of Reactions for Dye Synthesis from Anthraquinone Intermediates

Starting Material ClassReagentResulting Dye ClassReference
ChloroanthraquinonesAminesVat Dyes nih.gov
NitroanthraquinonesReducing agents, then diazotization and couplingAzo Dyes blazingprojects.com
Substituted AnthraquinonesAminesDisperse Dyes google.comresearchgate.netijirset.com
2,3-Dichloro-5-nitro-1,4-naphthoquinone3-Hydroxy-2-naphthoic acid arylide, then reductionVat Dye Intermediates google.com

Building Blocks for Polycyclic Aromatic Compounds

The reactivity of this compound also extends to its use as a building block for the synthesis of larger, more complex polycyclic aromatic compounds. The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, can be envisioned with derivatives of this compound. For example, related 5-nitro-1,4-naphthoquinones can undergo Diels-Alder reactions with dienes, followed by dehydrogenation, to construct the anthraquinone skeleton itself. This principle can be extended to build even more elaborate polycyclic systems.

Furthermore, the chloro and nitro functionalities can be utilized in various cross-coupling and cyclization reactions to fuse additional aromatic rings onto the anthraquinone core. While specific research on this compound in this context is limited, the general reactivity of halo- and nitro-aromatic compounds in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings suggests its potential as a versatile platform for the construction of novel polycyclic aromatic architectures.

Catalytic Roles and Redox-Active Systems

The inherent electronic properties of the anthraquinone system, combined with the influence of the electron-withdrawing nitro group, suggest potential applications for this compound in catalysis and redox-active systems.

Application in Dehydrosulfurization Processes

Currently, there is no specific information available in the scientific literature regarding the direct application of this compound in dehydrosulfurization processes. However, the redox properties of quinones, in general, make them candidates for investigation in catalytic cycles that involve electron transfer steps.

Photosensitizer Development in Photochemistry

Anthraquinone and its derivatives are known to possess photosensitizing properties, meaning they can absorb light and transfer the energy to other molecules, initiating photochemical reactions. rsc.org The presence of a nitro group, a strong chromophore, in this compound is expected to influence its photophysical properties significantly. A study on the closely related 2-chloro-5-nitro-9,10-anthraquinone has been conducted to investigate its photophysical properties, suggesting that such molecules are of interest for their potential in lasing applications and other photochemical processes. researchgate.netorientjchem.org Nitro-polycyclic aromatic hydrocarbons are known to undergo various photochemical reactions, further indicating the potential of this compound as a photosensitizer. ikm.org.my The photophysical properties of natural anthraquinone dyes have also been characterized, showing that substituents play a key role in tuning their absorption and emission characteristics. ikm.org.my

Development of Chemical Probes and Sensing Materials

The anthraquinone scaffold has proven to be an excellent platform for the development of fluorescent chemosensors for the detection of various analytes. researchgate.netijsrst.com The fluorescence properties of anthraquinone derivatives can be finely tuned by the introduction of different substituents. The chloro and nitro groups of this compound serve as convenient handles for introducing specific recognition moieties (e.g., ionophores) and signaling units.

The general strategy involves attaching a receptor unit that can selectively bind to a target analyte, such as a metal ion or an anion. This binding event then causes a change in the photophysical properties of the anthraquinone fluorophore, leading to a detectable signal, such as a change in fluorescence intensity or color. nih.govrsc.orgresearchgate.netrsc.org For example, anthraquinone-based fluorescent probes have been successfully developed for the detection of biologically important ions like Zn²⁺, Ca²⁺, and various anions. nih.govtandfonline.com The versatility of the anthraquinone structure allows for the design of "turn-on" or "turn-off" sensors, as well as ratiometric probes that provide a more reliable and quantitative response. nih.govrsc.orgnih.gov Given the established utility of substituted anthraquinones in this field, this compound represents a promising starting material for the synthesis of novel and highly selective chemical probes and sensing materials.

Specific Enzyme Targeting

Currently, there is a lack of specific research data detailing the direct targeting of enzymes by this compound. The scientific literature available does not provide explicit examples of this compound being utilized as a specific enzyme inhibitor or modulator. However, the broader class of anthraquinone derivatives has been a subject of extensive study, revealing a range of biological activities that often stem from enzyme interactions.

Anthraquinones are known to interact with various enzymes, and their derivatives have shown potential as inhibitors for several enzyme classes. For instance, certain substituted anthraquinones have been investigated for their effects on enzymes such as topoisomerase II, which is crucial for DNA replication and a common target for anticancer drugs. nih.govnih.gov The planar structure of the anthraquinone core allows it to intercalate between DNA base pairs, which can interfere with the action of enzymes that bind to DNA. nih.gov

Furthermore, the electronic properties conferred by substituents on the anthraquinone ring system can influence potential enzyme interactions. The presence of electron-withdrawing groups, such as the nitro group in this compound, can significantly alter the molecule's electronic distribution and potential for forming interactions with amino acid residues in an enzyme's active site. ontosight.ai While direct evidence is absent, the structural features of this compound suggest a potential for such interactions, warranting further investigation to identify any specific enzyme targets.

Structure-Activity Relationships in Bioactive Anthraquinones

The biological activity of anthraquinone derivatives is intricately linked to their chemical structure. The type, number, and position of substituents on the anthraquinone scaffold play a crucial role in determining their bioactivity, including potential anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govmdpi.com

The core anthraquinone structure itself is a key determinant of bioactivity. The planar tricyclic system is a common feature in many biologically active compounds. researchgate.net The addition of various functional groups modifies this activity. For instance, hydroxyl groups are often found in naturally occurring anthraquinones and can contribute significantly to their biological effects. mdpi.com

In the case of this compound, the presence of chloro and nitro groups are expected to confer specific properties. Halogenation, the introduction of chlorine atoms, can enhance the lipophilicity of the molecule, potentially facilitating its transport across biological membranes. The position of these chloro groups at the 1 and 4 positions is also significant, as studies on other anthraquinones have shown that substitution at these positions can be critical for certain biological activities. nih.gov

To illustrate the influence of substituents on the bioactivity of anthraquinones, the following table summarizes the effects of different functional groups on various biological activities as reported in the literature for a range of anthraquinone derivatives.

Anthraquinone DerivativeSubstituentsReported Biological Activity
1,4-Dihydroxyanthraquinone derivatives Hydroxyl groups at C1 and C4, various side chainsAnticancer (Topoisomerase II inhibition) nih.govresearchgate.net
Synthesized Anthraquinones (A-S) Various alkyl and hydroxyl groupsAntifilarial nih.gov
1-Substituted Anthraquinones Sulfonamide feature at C1Cytotoxic, mild antibacterial and antifungal nih.gov
1,5-Diamidoanthraquinone derivatives Amido groups at C1 and C5Cytostatic against cancer cell lines researchgate.net

It is important to note that while these general trends in structure-activity relationships for the broader anthraquinone class provide a framework for understanding the potential bioactivity of this compound, specific experimental data on this compound is necessary to confirm its precise functional applications.

Environmental Fate and Degradation Mechanisms

Photochemical Degradation Pathways

Photochemical degradation, initiated by the absorption of solar radiation, represents a significant abiotic pathway for the transformation of many aromatic compounds in the environment.

The primary photochemical process for nitroaromatic compounds often involves the excitation of the molecule upon absorption of ultraviolet (UV) or visible light. This excitation can lead to the homolytic cleavage of the carbon-nitro (C-NO2) bond, generating a variety of reactive species. For instance, the photolysis of nitroaromatic compounds can lead to the formation of nitrite (B80452) ions and corresponding aromatic radicals.

Furthermore, the presence of chlorine atoms on the anthraquinone (B42736) skeleton can influence the photochemical reactivity. The carbon-chlorine (C-Cl) bond can also be susceptible to photolytic cleavage, a process known as dehalogenation. This can occur either through direct photolysis or via sensitization by other photo-excited molecules present in the environment. Reductive dechlorination is a plausible pathway, potentially leading to the sequential removal of chlorine atoms.

The rate and extent of photochemical degradation are significantly influenced by various environmental factors. The intensity and wavelength of incident light are critical, with higher energy UV radiation generally leading to more rapid degradation. The presence of natural photosensitizers in water bodies, such as dissolved organic matter (DOM), can accelerate photodegradation by transferring energy to the pollutant molecule.

The pH of the surrounding medium can also play a crucial role. For some nitroaromatic compounds, the rate of photodecomposition has been observed to be pH-dependent. The presence of other chemical species, such as reactive oxygen species (ROS) like hydroxyl radicals (•OH), can also contribute to the transformation of the parent compound through indirect photolysis.

Biodegradation Pathways and Microbial Interactions

Microbial metabolism is a key driver in the environmental degradation of a wide range of organic pollutants. The structural features of 1,4-Dichloro-5-nitroanthraquinone, namely the chloro and nitro substituents on an anthraquinone core, suggest that its biodegradation is likely a complex, multi-step process.

Specific studies detailing the microbial transformation products of this compound are scarce. However, based on research on analogous compounds, several potential transformation products can be hypothesized.

A primary step in the biodegradation of many nitroaromatic compounds is the enzymatic reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. This reduction is often carried out by nitroreductase enzymes, which are common in a variety of bacteria and fungi. Therefore, a likely initial transformation product would be 1,4-dichloro-5-aminoanthraquinone.

Subsequent or parallel to nitro group reduction, microbial dehalogenation can occur. This can proceed either aerobically or anaerobically. Reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is a common anaerobic process. Oxidative dehalogenation can also occur under aerobic conditions. This would lead to the formation of mono-chlorinated and ultimately non-chlorinated nitro- or amino-anthraquinone derivatives.

Further degradation would likely involve the enzymatic cleavage of the aromatic rings, a process well-documented for polycyclic aromatic hydrocarbons (PAHs). This would result in the formation of smaller, more water-soluble organic acids that can then be funneled into central metabolic pathways of the microorganisms.

A hypothetical pathway could involve the initial reduction of the nitro group, followed by sequential dechlorination and subsequent ring cleavage.

Table 1: Hypothetical Microbial Transformation Products of this compound

Putative Transformation Product Potential Precursor(s) Likely Microbial Process
1,4-Dichloro-5-aminoanthraquinone This compound Nitroreduction
1-Chloro-5-nitroanthraquinone This compound Reductive Dechlorination
4-Chloro-5-nitroanthraquinone This compound Reductive Dechlorination
5-Nitroanthraquinone 1-Chloro-5-nitroanthraquinone or 4-Chloro-5-nitroanthraquinone Reductive Dechlorination

This table is based on established degradation pathways for similar compounds and represents a hypothetical scenario in the absence of specific experimental data for this compound.

The biodegradability of this compound under real-world environmental conditions is expected to be influenced by a multitude of factors. The presence of a competent microbial community with the necessary enzymatic machinery is a prerequisite. The bioavailability of the compound, which is often low for hydrophobic substances, can be a significant limiting factor. Adsorption to soil organic matter or sediments can reduce its availability to microorganisms.

Environmental conditions such as temperature, pH, and the availability of oxygen and other nutrients will also profoundly impact the rate and extent of biodegradation. Anaerobic conditions may favor reductive processes like nitroreduction and reductive dechlorination, while aerobic conditions are generally required for the final ring cleavage and complete mineralization.

The presence of multiple halogens and a nitro group on a stable polycyclic aromatic structure suggests that this compound is likely to be persistent in the environment. Its complete mineralization is expected to be a slow process, potentially requiring the synergistic action of diverse microbial consortia.

Table 2: Factors Influencing the Biodegradability of this compound

Factor Influence on Biodegradation
Microbial Community Presence of specific enzymes (nitroreductases, dehalogenases, dioxygenases) is essential.
Bioavailability Low water solubility and high sorption potential may limit microbial uptake.
Oxygen Availability Aerobic conditions are typically required for complete mineralization; anaerobic conditions favor initial reductive steps.
Nutrient Availability Availability of carbon, nitrogen, and phosphorus can limit microbial activity.
pH and Temperature Optimal ranges exist for microbial growth and enzymatic activity.

| Co-contaminants | Presence of other pollutants may inhibit or enhance degradation through co-metabolism. |

This table outlines general principles of biodegradability for complex organic compounds and their likely application to this compound.

Emerging Research Directions and Future Outlook

Innovations in Green Synthetic Chemistry for Anthraquinones

The chemical industry is increasingly shifting towards more environmentally benign synthetic methods. For anthraquinone (B42736) derivatives, this involves moving away from harsh reagents and reaction conditions towards greener alternatives. While specific green synthesis routes for 1,4-Dichloro-5-nitroanthraquinone are still an area of active development, several innovative approaches for related compounds pave the way for future research.

One promising avenue is the use of microwave-assisted organic synthesis. rasayanjournal.co.in This technique often leads to significantly reduced reaction times, lower energy consumption, and can sometimes be performed without a solvent, a key principle of green chemistry. rasayanjournal.co.in Another approach involves one-pot syntheses using recyclable catalysts, such as heteropoly acids, which can act as both acid catalysts and oxidizing agents. researchgate.net Furthermore, conducting reactions in water as a solvent, where possible, represents a significant step towards a more sustainable chemical process. journalajacr.com A notable example is the highly chemo- and regioselective reduction of 1-nitroanthraquinone (B1630840) to 1-aminoanthraquinone (B167232) using sodium hydrosulfide (B80085) in water, which is a clean, operationally simple, and scalable protocol. journalajacr.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Anthraquinones

FeatureTraditional SynthesisGreen Synthesis Approaches
Solvents Often uses hazardous organic solvents.Aims for solvent-free conditions or the use of benign solvents like water. rasayanjournal.co.injournalajacr.com
Catalysts May use stoichiometric and non-recyclable reagents.Employs recyclable catalysts like heteropoly acids or nanocatalysts. researchgate.netbeilstein-journals.org
Energy Typically requires prolonged heating.Can utilize energy-efficient methods like microwave irradiation. rasayanjournal.co.in
Reaction Steps Often involves multiple, separate steps.Focuses on one-pot reactions to improve efficiency. researchgate.net
Waste Can generate significant amounts of waste.Designed to minimize byproducts and waste streams.

Advanced Spectroscopic Techniques for In-Situ Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety. Advanced spectroscopic techniques are at the forefront of enabling such in-situ monitoring. For the synthesis and subsequent reactions of this compound, techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly valuable. mt.com These methods can provide real-time data on the concentration of reactants, intermediates, and products, allowing for precise control over the reaction progress. mt.com

For instance, the interaction of related quinone compounds, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, has been successfully studied using a suite of spectroscopic methods including UV-vis, Raman, and fluorescence spectroscopy. documentsdelivered.com These studies provide insights into charge-transfer complex formation and reaction kinetics. documentsdelivered.com Such approaches could be readily applied to investigate the reactivity and interactions of this compound.

Future advancements in this area will likely involve the development of more sensitive and robust spectroscopic probes and the integration of these techniques with automated reaction systems for high-throughput screening and optimization of reactions involving halogenated nitroanthraquinones.

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

TechniqueInformation ProvidedPotential Application for this compound
FTIR Spectroscopy Real-time functional group analysis. mt.comMonitoring the conversion of starting materials and formation of the anthraquinone core.
Raman Spectroscopy Complementary vibrational information, often suitable for aqueous systems. documentsdelivered.comIn-situ analysis of reactions in green solvents like water.
UV-Visible Spectroscopy Information on electronic transitions and conjugation. documentsdelivered.comStudying reaction kinetics and the formation of colored intermediates or products.
Fluorescence Spectroscopy Highly sensitive detection of fluorescent species. documentsdelivered.comInvestigating potential applications in fluorescent materials and sensing.

Rational Design of Anthraquinone Derivatives via Computational Approaches

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of molecules with desired properties before their synthesis. For anthraquinone derivatives, computational methods such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies are being used to predict a wide range of properties, from electronic and optical characteristics to biological activity. rsc.org

The rational design of derivatives of this compound could be approached by using these computational tools to explore the effects of modifying its structure. For example, DFT calculations can predict how the addition or modification of substituent groups would affect the molecule's electronic properties, which is crucial for applications in materials science. nih.gov Molecular docking studies can be employed to design derivatives that bind to specific biological targets, guiding the synthesis of new potential therapeutic agents. nih.gov

The future of this field lies in the integration of machine learning and artificial intelligence with these computational models to accelerate the discovery of new anthraquinone derivatives with tailored functionalities. These advanced computational approaches will allow for the screening of vast virtual libraries of compounds, identifying the most promising candidates for synthesis and experimental validation.

Table 3: Computational Approaches in Anthraquinone Derivative Design

Computational MethodPurposeExample Application
Density Functional Theory (DFT) Predicts electronic structure, reactivity, and spectroscopic properties. nih.govOptimizing the electronic properties of derivatives for use in organic electronics.
Molecular Docking Simulates the binding of a molecule to a biological target. nih.govDesigning new anthraquinone-based compounds with potential biological activity.
Quantitative Structure-Activity Relationship (QSAR) Correlates chemical structure with a specific activity or property.Predicting the properties of new derivatives based on existing data.
Molecular Dynamics (MD) Simulates the movement of atoms and molecules over time.Understanding the conformational flexibility and interactions of derivatives in different environments.

Exploration of Novel Application Domains in Material and Chemical Sciences

While some applications of anthraquinone derivatives are well-established, such as in the dye industry, ongoing research is uncovering new and exciting potential uses in both material and chemical sciences. The unique chemical structure of this compound, with its combination of electron-withdrawing nitro group and reactive chloro substituents, makes it a versatile building block for more complex molecules.

In materials science, there is potential for this compound and its derivatives to be used in the development of novel functional materials. This could include new types of dyes with specific photophysical properties, components for liquid crystal displays, or electroactive materials for organic electronics. The presence of the nitro group and chlorine atoms can significantly influence the molecule's absorption and emission of light, as well as its electrochemical behavior.

In chemical sciences, this compound can serve as a key intermediate in the synthesis of more elaborate chemical structures. The chlorine atoms can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups and the construction of complex polycyclic systems. acs.org This opens up possibilities for creating new catalysts, chemical sensors, and probes for various analytical applications.

The future outlook for this compound in these fields is promising. As our understanding of its reactivity and properties grows, so too will the scope of its potential applications. The exploration of its use in areas such as supramolecular chemistry, nanotechnology, and medicinal chemistry represents exciting frontiers for future research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Dichloro-5-nitroanthraquinone, and what critical parameters determine reaction success?

  • Methodological Answer : The compound is synthesized via nitration of 1,5-dichloroanthraquinone using mixed acid (H₂SO₄/HNO₃) in 1,2-dichloroethane. Key parameters include:

  • Molar ratio of HNO₃ to substrate: 2.00:1.00
  • H₂SO₄ to HNO₃ ratio: 2.0:1.0
  • Temperature: 20°C
  • Reaction time: 4 hours
  • Yield: 95% under optimized conditions .
    • Experimental Design Tip : Systematically vary acid ratios and reaction time while monitoring purity via TLC or HPLC.

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H NMR Spectroscopy : Use a 300 MHz spectrometer to identify substitution patterns (e.g., aromatic proton splitting) .
  • Elemental Analysis : Confirm molecular composition (C, H, N, Cl).
  • IR Spectroscopy : Detect nitro (NO₂) and carbonyl (C=O) functional groups.
    • Data Interpretation : Compare spectral data with anthraquinone derivatives (e.g., 1,4-dihydroxyanthraquinone ).

Advanced Research Questions

Q. How can researchers systematically optimize the nitration process to enhance yield and minimize by-products?

  • Methodological Answer :

  • Parameter Optimization Table :
ParameterOptimal Condition
HNO₃ : Substrate ratio2.00:1.00
H₂SO₄ : HNO₃ ratio2.0:1.0
Temperature20°C
Solvent1,2-Dichloroethane
Reaction Time4 hours
  • Controlled Variables : Stirring rate, substrate purity, and acid freshness.
  • By-Product Analysis : Use GC-MS to identify nitro-isomers or over-nitrated products .

Q. What mechanistic considerations explain the regioselectivity of nucleophilic substitution in this compound?

  • Methodological Answer :

  • The nitro group (-NO₂) is strongly electron-withdrawing, activating the para-chlorine for nucleophilic displacement. This is observed in reactions with diethanolamine, where the chlorine opposite the nitro group is replaced .
  • Reactivity Test : Compare substitution rates at different positions using kinetic studies (e.g., UV-Vis monitoring).

Q. How do electronic effects of substituents influence the compound’s reactivity in oxidation/reduction reactions?

  • Methodological Answer :

  • Oxidation : Nitro groups stabilize the quinone structure, making oxidation to higher quinones less favorable.
  • Reduction : Use NaBH₄ or catalytic hydrogenation to reduce nitro to amine, altering electronic properties for further functionalization.
  • Spectroscopic Tracking : Monitor redox states via cyclic voltammetry or UV-Vis spectroscopy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields or reactivity for this compound derivatives?

  • Methodological Answer :

  • Reproducibility Check : Verify solvent purity, acid concentrations, and substrate sourcing.
  • Cross-Validation : Compare synthetic protocols (e.g., mixed acid vs. acetyl nitrate nitration ).
  • Computational Modeling : Use DFT calculations to predict substituent effects on reaction pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.